

# An In-depth Technical Guide to 3,4-Dimethylbenzophenone

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## Compound of Interest

Compound Name: (3,5-Dimethylphenyl)  
(phenyl)methanone

Cat. No.: B125861

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A Note on the Subject Compound: Initial literature searches for 3,5-dimethylbenzophenone yielded a significant lack of specific scientific data. This is likely due to the directing effects of the methyl groups in the common synthetic routes, which do not favor the formation of the 3,5-isomer. Consequently, this guide will focus on the closely related and well-documented isomer, 3,4-dimethylbenzophenone, for which substantial data is available.

This technical guide provides a comprehensive overview of 3,4-dimethylbenzophenone, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, chemical and physical properties, spectroscopic data, and potential applications of this compound.

## Chemical Properties and Identification

This section details the fundamental chemical and physical properties of 3,4-dimethylbenzophenone, providing a foundational understanding of the compound.

Property	Value	Reference
IUPAC Name	(3,4-dimethylphenyl) (phenyl)methanone	[1]
CAS Number	2571-39-3	[2]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O	
Molecular Weight	210.27 g/mol	
Melting Point	45-47 °C	
Boiling Point	335 °C	[3]
Appearance	White to light yellow crystalline powder	[4]
Solubility	Soluble in methanol.	[3]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of 3,4-dimethylbenzophenone.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	m	2H	Aromatic H
7.55	m	1H	Aromatic H
7.45	m	2H	Aromatic H
7.22	d	1H	Aromatic H
2.34	s	3H	Methyl H
2.31	s	3H	Methyl H

Note: Data obtained from a representative spectrum. Multiplicity and exact shifts may vary slightly depending on the solvent and instrument.

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
196.8	C=O
142.2	Aromatic C
137.8	Aromatic C
135.2	Aromatic C
132.3	Aromatic C
130.1	Aromatic C
129.5	Aromatic C
128.2	Aromatic C
127.8	Aromatic C
19.9	Methyl C
19.4	Methyl C

Note: Representative peak positions are provided.

### Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Assignment
210	45%	[M] <sup>+</sup>
133	100%	[M-C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
105	35%	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	25%	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Major fragmentation peaks are listed.[\[1\]](#)

#### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~1660	C=O stretch
~3050	Aromatic C-H stretch
~2920	Aliphatic C-H stretch
~1600, ~1450	Aromatic C=C stretch

Note: Characteristic absorption bands are provided.[\[5\]](#)

## Synthesis of 3,4-Dimethylbenzophenone

The primary synthetic route to 3,4-dimethylbenzophenone is the Friedel-Crafts acylation of o-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).

## Experimental Protocol: Friedel-Crafts Acylation

Materials:

- o-Xylene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Ice
- Hydrochloric acid (HCl), dilute aqueous solution
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated aqueous solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-xylene in an appropriate amount of dichloromethane.
- Cool the mixture in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred solution.
- Add benzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

## Biological and Photochemical Activities

Benzophenone and its derivatives are known for their diverse biological and photochemical properties. While specific studies on the biological activities of 3,4-dimethylbenzophenone are limited, the benzophenone scaffold is a common motif in medicinal chemistry, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[6]

Benzophenones are also widely used as photoinitiators in polymer chemistry and as UV filters in sunscreens and other materials.[7] The photochemical behavior of benzophenones involves the excitation of the carbonyl group to a triplet state, which can then participate in various chemical reactions. The substitution pattern on the aromatic rings can influence the photophysical properties and reactivity of the molecule.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,4-dimethylbenzophenone via Friedel-Crafts acylation.

A flowchart of the synthesis and purification process.

### Logical Relationship of Benzophenone Applications

This diagram shows the relationship between the core benzophenone structure and its main application areas.

Key application areas for benzophenone derivatives.

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